what is the chemical structure of 9,13-dimethylpentatriacontane
what is the chemical structure of 9,13-dimethylpentatriacontane
An In-depth Technical Guide to 9,13-Dimethylpentatriacontane: Structure, Synthesis, and Significance
Abstract
9,13-Dimethylpentatriacontane is a complex, branched-chain alkane belonging to the class of very long-chain hydrocarbons. As a saturated hydrocarbon, its structure consists of a 35-carbon backbone (pentatriacontane) with two methyl group substitutions at the 9th and 13th carbon positions. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical methodologies pertinent to 9,13-dimethylpentatriacontane. It also explores its biological significance, drawing parallels with structurally related dimethylalkanes that are crucial in chemical ecology, particularly as insect cuticular hydrocarbons and pheromones. This document is intended for researchers, scientists, and professionals in the fields of chemistry, entomology, and drug development who are interested in the nuanced roles of complex lipids in biological systems.
Chemical Structure and Physicochemical Properties
9,13-Dimethylpentatriacontane is a saturated hydrocarbon with the molecular formula C37H76.[1] The long pentatriacontane chain makes it a waxy solid at standard conditions, and like other long-chain alkanes, it is nonpolar and highly hydrophobic, rendering it insoluble in water.[2] The presence of two methyl branches influences its physical properties, such as melting point and viscosity, compared to its linear analogue, n-pentatriacontane.[2][3]
The structure contains two chiral centers at the C-9 and C-13 positions, which means that four possible stereoisomers exist: (9R,13R), (9S,13S), (9R,13S), and (9S,13R). The specific stereochemistry is a critical determinant of its biological activity, a common feature among insect pheromones.[4]
| Property | Value | Source |
| Molecular Formula | C37H76 | [1] |
| Molecular Weight | 520.9993 g/mol | [1] |
| IUPAC Name | 9,13-Dimethylpentatriacontane | [1] |
| SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | (Derived) |
| InChI | InChI=1S/C37H76/c1-5-7-9-11-13-14-15-16-17-18-19-20-21-22-23-24-25-26-28-30-33-37(4)35-31-34-36(3)32-29-27-12-10-8-6-2/h36-37H,5-35H2,1-4H3 | [1] |
| InChIKey | MCKWDTXLZQPZFA-UHFFFAOYSA-N | [1] |
| Appearance | Waxy Solid | [2] |
| Solubility | Insoluble in water | [2] |
Synthesis of Branched-Chain Alkanes
General Synthetic Strategy
A common approach involves the coupling of smaller, functionalized carbon chains. Grignard reagents are instrumental in forming the carbon-carbon bonds necessary to build the long alkane backbone.[4] The synthesis typically involves a multi-step sequence where key intermediates are assembled and then coupled to achieve the final structure.
Asymmetric Synthesis for Stereochemical Control
To obtain enantiomerically pure stereoisomers, asymmetric synthesis strategies are essential.[4] A widely used approach is to start with a chiral precursor that already contains one of the desired stereocenters. For example, (R)-(+)-citronellic acid has been successfully used as a chiral source for the synthesis of various stereoisomers of tsetse fly pheromones, including 13,23-dimethylpentatriacontane.[4][5] This strategy leverages the existing chirality to guide the formation of the subsequent stereocenter.
Another method for achieving stereochemical purity is through directed resolution, where a racemic mixture is reacted with a chiral resolving agent to form diastereomers that can be separated physically. The separated diastereomers are then converted back to the enantiomerically pure target molecules.[4]
Caption: A generalized workflow for the asymmetric synthesis of a dimethyl-branched alkane.
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and structural elucidation of long-chain hydrocarbons like 9,13-dimethylpentatriacontane.[4]
Gas Chromatography (GC)
In GC, the sample is vaporized and passed through a long capillary column. The separation of different components is based on their boiling points and interactions with the stationary phase of the column. Branched alkanes typically have lower retention times than their straight-chain counterparts.
Mass Spectrometry (MS)
As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. The fragmentation pattern provides crucial information about the location of the methyl branches along the carbon chain.
Experimental Protocol: GC-MS Analysis
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Sample Preparation: Dissolve the hydrocarbon sample in a volatile organic solvent such as hexane.
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Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC injector port, which is heated to ensure rapid vaporization.
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GC Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms). A temperature program is used to ramp the oven temperature, allowing for the separation of compounds with different boiling points.
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MS Detection: As compounds elute from the column, they are ionized (typically by electron impact) and the resulting ions are separated by the mass analyzer.
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Data Analysis: The resulting chromatogram shows peaks corresponding to different compounds, and the mass spectrum of each peak is used for identification by comparing it to spectral libraries (like the NIST database) and by analyzing the fragmentation patterns.[1]
Biological Significance and Applications
While specific research on 9,13-dimethylpentatriacontane is limited, the biological roles of structurally similar dimethylalkanes are well-documented, particularly in insects. These compounds are key components of the cuticular hydrocarbon layer, which serves as a protective barrier against desiccation and pathogens.[4]
More significantly, many dimethyl-branched alkanes function as semiochemicals, mediating chemical communication between insects.[4] They often act as contact sex pheromones, which are crucial for species and mate recognition. For instance, 13,23-dimethylpentatriacontane is a known sex pheromone for the tsetse fly, Glossina pallidipes, and 13,17-dimethylpentatriacontane is a contact sex pheromone in several other tsetse fly species.[4][5] The specific positioning of the methyl groups and the stereochemistry of the molecule are critical for their biological activity, as they determine the binding affinity to specific chemoreceptors on the insect's antennae or legs.[4]
Given its structural similarity to these known insect pheromones, 9,13-dimethylpentatriacontane is a compound of significant interest for research in chemical ecology and entomology. It could potentially be a pheromone component in an as-yet-unidentified insect species or could be used in studies to understand the structure-activity relationships of insect chemoreceptors.
Caption: Role of cuticular hydrocarbons in insect chemical communication.
Conclusion
9,13-Dimethylpentatriacontane is a structurally complex branched-chain alkane with significant potential for research in chemical ecology. Its two chiral centers give rise to four possible stereoisomers, each of which may have unique biological activities. While direct research on this specific isomer is not extensive, the well-established roles of similar dimethylalkanes as insect pheromones highlight its importance. The synthesis and analysis of 9,13-dimethylpentatriacontane rely on advanced organic chemistry techniques and sophisticated analytical instrumentation like GC-MS. Future research into this and other complex hydrocarbons will undoubtedly continue to unravel the intricate chemical language of the natural world.
References
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National Institute of Standards and Technology (NIST). (n.d.). Pentatriacontane, 9,13-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). (S)13,23-dimethyl-pentatriacontane. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). CID 10946184. National Center for Biotechnology Information. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). 9-methyl-pentatriacontane. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). 13,23-dimethylpentatriacontane. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). Pentatriacontane. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Pentatriacontane. Retrieved from [Link]
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Carlson, D. A., & Langley, P. A. (1986). Activity of the diastereoisomers of 13,23-dimethylpenta-triacontane, the sex pheromone of Glossina pallidipes, and comparison with the natural pheromone. Journal of Chemical Ecology, 12(3), 537-546. (Note: A direct link to the full text is not available from the search results, but the abstract and context can be found on platforms like ResearchGate: [Link])
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National Institute of Standards and Technology (NIST). (n.d.). 13,17-Dimethylpentatriacontane. NIST Chemistry WebBook. Retrieved from [Link]
